N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Description
Properties
Molecular Formula |
C13H11BrN2O3S |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H |
InChI Key |
OEMCLQLAWYKPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide typically involves an equimolar reaction between 5-bromosalicylaldehyde and sulfamethoxazole . The reaction is carried out in solvents such as dioxane, DMF, or DMSO, and the product is stable to air and moisture . The compound can be recrystallized from ethanol to obtain suitable single crystals for structural analysis .
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone bond (C=N) in this compound undergoes acidic hydrolysis. When treated with concentrated HCl under reflux, the molecule dissociates into 5-bromosalicylaldehyde and sulfanilamide. This reaction is critical for recovering starting materials or modifying the scaffold.
Table 1: Hydrolysis Conditions and Products
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 4–6 hrs | 5-Bromosalicylaldehyde + Sulfanilamide | ~85% |
Oxidation Reactions
The phenolic hydroxyl group and aromatic ring are susceptible to oxidation. Treatment with KMnO₄ in H₂SO₄ cleaves the benzene ring adjacent to the hydroxyl group, yielding a benzoic acid derivative.
Table 2: Oxidation Parameters
| Oxidizing Agent | Conditions | Product | Observation | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 60–70°C, 3 hrs | 5-Bromo-2-hydroxybenzoic acid | Purple color discharge |
Nucleophilic Substitution
The bromine atom at the 5-position of the phenolic ring participates in nucleophilic substitution. Reactions with amines (e.g., ethylamine) in DMF at 80°C replace Br with an amine group.
Table 3: Substitution Reactions
| Nucleophile | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethylamine | DMF | 80°C, 12 hrs | 5-Amino-2-hydroxybenzaldehyde derivative | ~72% |
Electrophilic Aromatic Substitution
The hydroxyl and sulfonamide groups direct electrophiles to specific positions. Bromination with Br₂/FeBr₃ introduces a second bromine at the 4-position of the phenolic ring.
Table 4: Bromination Reaction
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Br₂/FeBr₃ | 25°C, 2 hrs | 4,5-Dibromo-2-hydroxybenzaldehyde adduct | >90% para |
Metal Complexation
The Schiff base and sulfonamide groups enable coordination with transition metals. Reactions with Cu(NO₃)₂ or Ni(NO₃)₂ in ethanol/water yield stable chelates.
Table 5: Metal Complex Properties
| Metal Salt | Conditions | Complex Color | Geometry | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | Reflux, 6 hrs | Deep green | Square planar | |
| Ni(NO₃)₂ | Reflux, 6 hrs | Yellow-brown | Octahedral |
Structural Influences on Reactivity
Crystallographic studies reveal intramolecular hydrogen bonds (O–H⋯N, S=O⋯H–N) that stabilize the Schiff base conformation . These interactions reduce rotational freedom, enhancing regioselectivity in electrophilic substitutions .
Key Structural Features:
Stability Under Ambient Conditions
The compound remains stable in dry, dark environments but degrades in UV light or alkaline conditions due to:
Scientific Research Applications
N-$$(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is a Schiff base compound that has a variety of applications, particularly in medicinal chemistry and coordination chemistry . Schiff bases are formed through the condensation of primary amines and carbonyl compounds, characterized by the presence of a (-C=N-) group .
Scientific Research Applications
Antimicrobial Activity: Schiff bases, including N-$$(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide derivatives, exhibit significant antimicrobial potential .
- Spectrum of Activity: These compounds have been tested against a range of bacterial strains, including E. coli, Proteus vulgaris, Salmonella pneumonia, P. aeruginosa, Vibro cholerae, Klebseilla pneumonia, Salmonella typhi, Shigella flexneri, S. aureus, B. subtilis, and Streptococcus pneumonia . They have also demonstrated antifungal activity against strains such as Aspergillus flavus, Mucor mucedo, Aspergillus niger, Fusarium solani, Candida albicans, Aspergillus fumigatus, Rhizopus stolon, Saccharo mycodis ludwigii, Mucor mucedo, and Monilia amaricana .
- Mechanism of Action: The antimicrobial activity of Schiff bases is enhanced upon coordination with metal ions . The chelation process increases the lipophilicity of the metal complex, facilitating its penetration through the lipoid layer of the cell membrane in microorganisms .
- Case Studies: Studies have shown that metal complexes of Schiff bases exhibit increased antibacterial and antifungal activity compared to the ligands alone . For instance, Zn complexes of 4-(2-{[(E)–(5-Bromo-2-hydroxyphenyl)methylidene]amino}ethyl)-benzenesulphonamide have demonstrated excellent cytotoxic activity against Artemia salina .
Cytotoxicity: Schiff bases and their metal complexes have been evaluated for their cytotoxic properties .
- Brine Shrimp Bioassay: The cytotoxicity of Schiff base ligands and metal complexes has been determined using the Brine shrimp bioassay, with results indicating that the complexes are generally more active .
- Specific Examples: Zn complexes of 4-(2-{[(E)–(5-Bromo-2-hydroxyphenyl)methylidene]amino}ethyl)-benzenesulphonamide, in particular, have shown excellent cytotoxic activity against Artemia salina .
Structural Studies: X-ray crystallography has been used to study the structure of Schiff bases like 4-$$(E)-(5-Bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide .
- Molecular Configuration: The crystal structure of 4-$$(E)-(5-chloro-2-hydroxyphenyl) methylidene]amino}benzenesulfonamide has been reported, differing from the title compound by chloro substitution instead of bromo . The benzene rings in the structure are oriented at a dihedral angle of 12.03 (36)° .
- Hydrogen Bonding: Intramolecular hydrogen bonds contribute to the stability of the structure, forming specific ring motifs. Intermolecular hydrogen bonding links the molecules, forming polymeric structures .
Coordination Chemistry: Schiff bases are crucial ligands in coordination chemistry due to their ability to form complexes with transition metal ions .
- Complex Formation: Transition metal ions such as copper, cobalt, nickel, and zinc can form complexes with Schiff bases, enhancing their biological activities .
- Applications: These complexes have applications in catalysis, materials science, and medicinal chemistry .
Other Applications:
- Antioxidant Potential: Schiff bases and their metal complexes have been evaluated for antioxidant potential using assays like the DPPH assay. Metal complexes often exhibit superior antioxidant properties compared to the Schiff base ligand alone .
- Antimicrobial Drug Development: Schiff bases containing sulfonamide moieties have been investigated for their potential as antimicrobial agents .
- Combined Antibacterial and Antifungal Agents: Certain Schiff bases have been designed to combine antibacterial and antifungal pharmacophore sites, enhancing their bioactive potential .
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with microbial enzymes and proteins. The compound forms complexes with metal ions, which can inhibit the activity of essential enzymes in bacteria and fungi, leading to their death . The molecular targets include bacterial cell wall synthesis enzymes and fungal cell membrane components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among benzenesulfonamide derivatives include halogenation, substituent positioning, and linker groups.
- Halogenation : Bromine in the target compound may enhance lipophilicity and membrane permeability compared to chlorine analogs (e.g., compound 9 in ). Bromine’s larger atomic radius could also influence steric interactions in target binding .
- Linker Groups: The Schiff base (-CH=N-) in the target compound differs from amide or hydrazide linkers in analogs (e.g., ’s hydrazide derivatives ).
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The 2-hydroxyphenyl group and Schiff base in the target compound may form robust hydrogen-bonding networks, as seen in similar systems (e.g., Etter’s graph set analysis in ).
- Crystallography : SHELX programs () are widely used for resolving sulfonamide crystal structures, which could aid in characterizing the target compound’s solid-state interactions .
Biological Activity
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of bromine, hydroxyl, and sulfonamide functional groups. These attributes confer distinct chemical reactivity and biological activity, making it a valuable candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular functions.
- Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 20 µg/mL |
| Candida albicans | 25 µg/mL |
The compound's efficacy is enhanced when coordinated with metal ions, which increases its lipophilicity and improves membrane penetration .
Anticancer Activity
Studies have indicated that this compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
- Induction of Apoptosis : It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Case Studies
Several studies have focused on the biological activities of this compound:
- Study on Antimicrobial Activity :
- Study on Anticancer Effects :
Q & A
Q. What are the standard synthetic methodologies for preparing N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide?
The compound is synthesized via a Schiff base formation reaction. A typical procedure involves refluxing an ethanolic solution of benzenesulfonamide derivatives (e.g., sulfamethoxazole) with 5-bromosalicylaldehyde under continuous stirring for 3–6 hours. The reaction is driven by the nucleophilic addition of the primary amine to the aldehyde, followed by dehydration to form the imine bond. Reaction conditions such as inert atmosphere (N₂/Ar) and temperature control (~70–80°C) are critical to prevent oxidation and ensure high yield . Post-synthesis purification is achieved via recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures).
Q. How is the crystal structure of this compound determined, and what software is commonly used?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture), and data are collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely employed for small-molecule crystallography. Key parameters include:
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR : Confirms the imine (C=N stretch at ~1600 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹).
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and the imine proton (δ ~8.5 ppm) are diagnostic.
- UV-Vis : π→π* transitions in the aromatic and imine moieties (λmax ~250–350 nm) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?
For twinned crystals, SHELXL’s TWIN and BASF commands are used to model domain contributions. Disorder is addressed by partitioning the site occupancy factor (SOF) and applying geometric restraints. High-resolution data (d-spacing <0.8 Å) and Hirshfeld surface analysis help validate the model. Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .
Q. What is the role of this compound in designing metal complexes, and how does coordination affect its bioactivity?
The Schiff base acts as a tridentate ligand, coordinating via the imine nitrogen, phenolic oxygen, and sulfonamide oxygen. For example, Mn(II) complexes exhibit enhanced antimicrobial activity (MIC ~25–50 µg/mL against S. aureus) compared to the free ligand. The bromo substituent enhances lipophilicity, improving membrane penetration, while the hydroxyl group stabilizes metal binding. Electrochemical studies (cyclic voltammetry) reveal redox-active behavior, relevant to catalytic applications .
Q. How do substituents (e.g., Br, OH) influence the electronic structure and reactivity of this compound?
- Bromine : Electron-withdrawing inductive effect reduces electron density at the imine nitrogen, weakening basicity (pKa ~9–10).
- Hydroxyl group : Participates in intramolecular hydrogen bonding (O–H⋯N), stabilizing the enol tautomer. This tautomerization impacts proton-coupled electron transfer (PCET) mechanisms in redox reactions .
DFT calculations (B3LYP/6-311+G**) can map frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) to predict reactivity.
Q. What strategies are used to analyze hydrogen bonding patterns in its crystal packing?
Graph set analysis (D , S , R descriptors) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). For example, the phenolic O–H often forms a D (2,1) motif with adjacent sulfonamide oxygen. Mercury’s “Packing Feature” tool quantifies interaction distances (O⋯O: ~2.7–3.0 Å) and angles (~150–170°) .
Methodological Considerations
Q. How to validate purity and assess byproducts in the synthesized compound?
Q. What experimental precautions are critical for handling this compound?
- Light sensitivity : Store in amber vials under N₂.
- Moisture control : Use anhydrous solvents and glovebox for metal complex synthesis.
- Toxicity : Use fume hoods; LD50 (oral, rat) data suggest moderate toxicity (500–1000 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
